3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE
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Overview
Description
3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a piperidine ring, a thienylsulfonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving amination or hydrogenation processes . The thienylsulfonyl group is introduced via sulfonylation reactions, which typically require reagents such as sulfonyl chlorides and bases . The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the body, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The thienylsulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various applications, including as pharmaceuticals and agrochemicals.
Uniqueness
3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-pyridin-3-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-25(22,14-4-2-10-24-14)20-8-5-12(6-9-20)16-18-15(19-23-16)13-3-1-7-17-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJPXMBWZTQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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